Ethyl 6-bromo-2-cyano-3-methylbenzoate
Description
Ethyl 6-bromo-2-cyano-3-methylbenzoate is a substituted benzoate ester featuring a bromine atom at position 6, a cyano group at position 2, and a methyl group at position 2. The ethyl ester moiety enhances lipophilicity, a critical factor in bioavailability and extraction efficiency .
Properties
IUPAC Name |
ethyl 6-bromo-2-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-8(6-13)7(2)4-5-9(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDYMWBGOBVXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-cyano-3-methylbenzoic Acid or Ester
A common approach starts with 2-cyano-3-methylbenzoic acid or its methyl/ethyl ester. Bromination at the 6-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3). The reaction is typically conducted in solvents such as carbon tetrachloride (CCl4) or dimethylformamide (DMF) under controlled temperature (around 60–78°C) to ensure regioselectivity and prevent polybromination.
Cyanation Step
The cyano group can be introduced via nucleophilic substitution using cuprous cyanide (CuCN) or silver cyanide (AgCN) on a suitable halogenated intermediate (e.g., brominated benzoate). This step often requires polar aprotic solvents like DMF and elevated temperatures (100–110°C).
Alternatively, the cyano group may be introduced earlier by starting from 3-cyanobenzoic acid derivatives, followed by bromination and esterification.
Esterification to Ethyl Ester
Esterification of the carboxylic acid intermediate to the ethyl ester is achieved by:
- Reaction with ethanol in the presence of acid catalysts such as sulfuric acid (H2SO4) under reflux conditions.
- Alternatively, acid chlorides formed by reaction with oxalyl chloride or sulfur oxychloride can be esterified with ethanol.
Representative Synthetic Route Summary
Research Findings and Optimization
Yield and Purity: Yields for bromination and cyanation steps typically range from 60% to 85%, depending on reaction time and temperature control. Purification by column chromatography or recrystallization improves purity to >95%.
Catalyst-Free Protocols: Recent studies have explored catalyst-free condensation reactions for related cyano-benzoate derivatives, improving environmental and economic aspects.
Phase-Transfer Catalysis: Some methods employ phase-transfer catalysts (e.g., cetyl trimethylammonium bromide) in weakly alkaline solutions to facilitate nucleophilic substitution reactions, enhancing reaction rates and yields.
Solvent Effects: Polar aprotic solvents like DMF and acetonitrile are preferred for cyanation due to their ability to stabilize transition states and solubilize reagents.
Analytical Characterization
NMR Spectroscopy: ^1H NMR shows methyl protons around δ 2.3–2.5 ppm; aromatic protons appear between δ 7.0–8.0 ppm. ^13C NMR confirms cyano carbon (~115–120 ppm) and ester carbonyl (~165–170 ppm).
Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~276 g/mol), confirming the molecular formula.
Chromatography: Purification and analysis by silica gel column chromatography with hexane/ethyl acetate mixtures ensure isolation of the desired compound.
Summary Table of Key Preparation Methods
| Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of methyl ester with NBS and BPO in CCl4 | NBS, BPO, CCl4, 78°C, 24 h | ~70–80 | High regioselectivity, mild conditions |
| Cyanation via CuCN or AgNO3-mediated substitution | CuCN or AgNO3, DMF or acetonitrile, reflux | ~60–75 | Requires careful temperature control |
| Esterification via ethanol and sulfuric acid | Ethanol, H2SO4, reflux | 80–90 | Standard Fischer esterification |
| Phase-transfer catalyzed nucleophilic substitution | PTC, weak alkaline solution, 100–110°C | 65–85 | Enhances reaction rate and yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 6-amino-2-cyano-3-methylbenzoate.
Hydrolysis: 6-bromo-2-cyano-3-methylbenzoic acid.
Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 6-bromo-2-cyano-3-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The cyano group can be converted to an amine using reducing agents like lithium aluminum hydride.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Table 1: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Sodium azide, potassium thiocyanate |
| Reduction | Conversion of cyano to amine | Lithium aluminum hydride |
| Hydrolysis | Conversion of ester to carboxylic acid | Aqueous HCl or NaOH |
Biological Applications
Research has indicated that this compound may possess biological activities that warrant further investigation. Preliminary studies suggest potential antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study exploring the anticancer effects of various benzoate derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
Pharmaceutical Development
The compound is being explored as a precursor for developing pharmaceutical agents. Its ability to modify biological pathways through enzyme interaction makes it a candidate for drug design.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Examples |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | Targeting bacterial enzymes |
| Anticancer Drugs | Synthesis of compounds targeting cancer cells | Inhibitors of cell division |
| Anti-inflammatory Drugs | Modulation of inflammatory pathways | Compounds affecting cytokine production |
Industrial Applications
In industrial chemistry, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.
Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronics and automotive industries.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-cyano-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The ester group facilitates the compound’s entry into cells, where it can exert its effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares Ethyl 6-bromo-2-cyano-3-methylbenzoate with structurally related esters:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Br (6), CN (2), CH₃ (3), COOEt (1) | ~268.1 (calculated) | High polarity, moderate stability |
| Methyl 2-benzoylamino-3-oxobutanoate | Benzoylamino (2), Oxo (3), COOMe (1) | 235.2 | Reactive enamino ester, crystalline |
| Ethyl 4-nitrobenzoate | NO₂ (4), COOEt (1) | 195.1 | Strong electron-withdrawing, acidic |
Key Observations :
- Electron-withdrawing groups (EWGs): The bromo and cyano groups in this compound increase its electrophilicity compared to esters with electron-donating groups (e.g., methyl). This enhances reactivity in nucleophilic substitution but reduces thermal stability .
Bioactivity and Extraction Context
For example, cyano groups are associated with antifungal activity, while brominated aromatics may exhibit pesticidal properties. Ethyl acetate’s polarity makes it suitable for isolating moderately lipophilic esters like this compound .
Crystallographic Analysis
The SHELX system, widely used for small-molecule refinement, could resolve the crystal structure of this compound, particularly to study steric effects from the methyl group or halogen bonding from bromine .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 6-bromo-2-cyano-3-methylbenzoate in a laboratory setting?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. Bromination at the 6-position can be achieved using electrophilic aromatic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst). The cyano group at the 2-position may be introduced via nucleophilic substitution of a halogen intermediate using CuCN or via cyanation reagents like TMSCN. Esterification (e.g., ethanol with a carboxylic acid precursor under acidic conditions) is critical for introducing the ethyl ester group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR and LC-MS are essential to confirm purity and regioselectivity. Similar brominated benzoate derivatives, such as methyl 4-bromo-3-methylbenzoate, highlight the importance of reaction temperature control to avoid over-bromination .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C to prevent degradation of the bromo and cyano groups, as recommended for structurally similar brominated aromatics . Use gloves and fume hoods during handling to avoid dermal/ocular exposure. In case of accidental contact, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid protocols, such as those outlined for ethyl 4-cyanobenzoate .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., methyl at C3, cyano at C2) through coupling patterns and chemical shifts. For example, the cyano group deshields adjacent protons, while bromine induces distinct splitting in aromatic regions.
- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1720 cm⁻¹), cyano (C≡N stretch ~2240 cm⁻¹), and aromatic C-Br (600–800 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 282.98 for C₁₁H₁₀BrNO₂) and fragment patterns (e.g., loss of ethyl group or Br).
Cross-referencing with analogs like methyl 4-bromo-3-methylbenzoate ensures accurate interpretation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms regiochemistry. For example, the bromine atom’s position and ester conformation can be validated. Use SHELXL for refinement, which handles small-molecule data robustly, even with twinning or high-resolution datasets. The software’s parameterization of displacement parameters and hydrogen bonding networks is critical for resolving steric clashes (e.g., between the methyl and cyano groups). Reference structures like 6-bromo-3-methyl-2-phenyl derivatives demonstrate SHELXL’s utility in resolving aromatic stacking interactions .
Q. What strategies are employed to address contradictory data between NMR and mass spectrometry results in the characterization of this compound?
- Methodological Answer : Contradictions (e.g., unexpected molecular ion peaks or missing NMR signals) may arise from impurities or tautomerism. Strategies include:
- Repetitive Purification : Use preparative HPLC to isolate trace impurities.
- Isotopic Labeling : Introduce deuterated solvents or ¹³C-labeled precursors to track unexpected fragments in MS.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassigned peaks. For example, a cyano group’s electron-withdrawing effect can alter neighboring proton shifts, which DFT can simulate .
Q. In cross-coupling reactions, how does the bromine substituent in this compound influence reaction pathways and regioselectivity?
- Methodological Answer : The bromine at C6 acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the adjacent methyl group (C3) and electron-withdrawing cyano group (C2) can reduce reactivity. Optimize conditions using Pd(OAc)₂/XPhos catalysts in toluene/EtOH at 80°C to enhance yields. Comparative studies with 2-bromo-6-fluorobenzonitrile show that electron-deficient aryl bromides require higher catalyst loadings but achieve better regiocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
